molecular formula C14H23NO4 B1227187 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine CAS No. 356094-07-0

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine

Cat. No.: B1227187
CAS No.: 356094-07-0
M. Wt: 269.34 g/mol
InChI Key: CTAIAXZIQQOWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is a tertiary amine derivative featuring a propanamine backbone substituted with a methoxy group at position 1 and a 2,3,4-trimethoxybenzyl group attached to the nitrogen atom. This compound’s structural complexity arises from its methoxy-rich aromatic ring and branched alkyl chain, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4/h6-7,10,15H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIAXZIQQOWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386029
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-07-0
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Alkylation: The resulting intermediate is then alkylated with 1-bromo-2-propanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of trimethoxybenzaldehyde or trimethoxybenzoic acid.

    Reduction: Formation of dihydro-1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

1-Methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine serves as a pharmacophore in drug development targeting various biological pathways. Specific applications include:

  • Anti-Cancer Agents: The compound's ability to inhibit tubulin polymerization makes it a candidate for developing anti-cancer therapies. It disrupts microtubule dynamics, which is critical in cancer cell division.
  • Anti-Inflammatory and Anti-Microbial Properties: Research indicates potential applications in creating drugs that target inflammation and microbial infections.

Biological Studies

The compound is utilized in enzymatic studies focusing on:

  • Enzyme Inhibition: It has been investigated for its effects on enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. Inhibiting these enzymes can influence critical cellular processes like protein folding and redox balance.

Industrial Applications

In the industrial sector, 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is employed for:

  • Synthesis of Advanced Materials: The compound is used as a precursor for synthesizing other bioactive compounds and advanced materials with unique properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Anti-Cancer Research : A study demonstrated that derivatives of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine exhibited significant cytotoxic effects on cancer cell lines by disrupting microtubule dynamics.
  • Enzymatic Inhibition Studies : Research focused on the inhibition of thioredoxin reductase showed that this compound could effectively increase oxidative stress in cancer cells, leading to enhanced apoptosis rates.

Mechanism of Action

The mechanism of action of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine involves its interaction with specific molecular targets:

    Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.

    Pathways Involved: Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics; inhibition of heat shock protein 90, affecting protein folding and stability; inhibition of thioredoxin reductase, impacting redox balance within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

(a) 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (Trimethoxyamphetamine, TMA-2)
  • Structure : Differs in the substitution pattern of methoxy groups on the phenyl ring (2,4,5 vs. 2,3,4) and lacks the N-benzyl group.
  • Activity: A Schedule I controlled substance with hallucinogenic properties due to its structural similarity to mescaline .
  • Key Difference : The 2,3,4-trimethoxy substitution in the target compound may reduce psychoactivity compared to TMA-2, as methoxy group positioning significantly affects receptor binding .
(b) 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
  • Structure : Shorter ethylamine chain vs. the propanamine chain in the target compound.
  • Synthesis : Reported in prior literature, with 1H NMR data confirming its structure .

Functional Group and Pharmacophore Comparisons

(a) N-Methyl-2-pyridin-2-yl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine
  • Structure : Incorporates a pyridine ring instead of a methoxy group on the propanamine chain.
  • Activity : Heterocyclic rings like pyridine can alter electronic properties and binding to biological targets, such as enzymes or receptors, compared to purely aliphatic structures .
(b) 1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine
  • Structure : Replaces the propanamine chain with a piperazine ring.
  • Implication : Piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics), suggesting the target compound’s N-benzyl group could be modified for diverse therapeutic applications .
(a) Herbicidal Activity of Trimethoxy-Substituted Compounds
  • Evidence : Compounds with 3,4,5-trimethoxyphenyl groups (e.g., podophyllotoxin analogs) exhibit antitumor activity, while 2,3,4-trimethoxy derivatives may prioritize herbicidal effects. For example, 3,4,5-trimethoxybenzaldehyde is a semiochemical in plant-insect interactions, but substitution changes alter bioactivity .
  • Table 1 : Herbicidal Activity of Selected Trimethoxy Derivatives

    Compound Target Organism Activity Level Reference
    3,4,5-Trimethoxybenzaldehyde Barnyard grass Low
    2,3,4-Trimethoxyphenyl derivatives Rape Moderate
(b) Forensic Differentiation via Chromatography
  • Example : MDMA (3,4-methylenedioxyphenylpropanamine) and its isomer 1-(3,4-methylenedioxyphenyl)-2-butanamine are distinguished via reversed-phase liquid chromatography (RPLC) due to subtle structural differences .
  • Implication : Similar methods could differentiate the target compound from analogs like TMA-2, emphasizing the need for precise analytical protocols .

Biological Activity

Overview

1-Methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is an aromatic amine compound with notable biological activity. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.

Chemical Structure

The molecular formula of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is C14H23NO4. Its structure features a methoxy group attached to the nitrogen atom and a trimethoxyphenyl group linked to the propanamine backbone.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Molecular Targets :
    • Tubulin
    • Heat Shock Protein 90 (HSP90)
    • Thioredoxin Reductase
  • Pathways Involved :
    • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics, affecting cell division.
    • Inhibition of HSP90 : Impacts protein folding and stability, leading to altered cellular responses.
    • Inhibition of Thioredoxin Reductase : Affects redox balance within cells, potentially leading to increased oxidative stress and apoptosis in cancer cells .

Biological Activity

Research indicates that 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine exhibits significant biological activities:

  • Antitumor Activity : The compound has been shown to inhibit tubulin polymerization effectively, making it a candidate for cancer therapy. In studies involving human tumor cell lines, it displayed promising results in disrupting cell growth .
  • Enzyme Inhibition : It has been noted for its ability to inhibit enzymes such as tubulin and HSP90, which are crucial for cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antitumor Efficacy : In a study screening various compounds against the NCI-60 human tumor cell lines, derivatives similar to this compound showed broad-spectrum antitumor activity. The IC50 values indicated effective inhibition of cell growth at low nanomolar concentrations .
  • Mechanistic Studies : Investigations into the mechanisms revealed that compounds targeting the colchicine site on tubulin could lead to significant antimitotic effects. The interactions were characterized using various biochemical assays that confirmed the inhibition of tubulin polymerization .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine with other known compounds:

Compound NameTargetActivity TypeIC50 (μM)
1-Methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamineTubulinAntitumorLow nanomolar
ColchicineTubulinAntigout/Antitumor~0.5
PodophyllotoxinTopoisomerase IIAntitumor~0.1
TrimetrexateDihydrofolate ReductaseAnticancer~0.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine
Reactant of Route 2
Reactant of Route 2
1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.